molecular formula C7H12S B2557102 Cyclohexen-1-ylmethanethiol CAS No. 2352715-65-0

Cyclohexen-1-ylmethanethiol

Cat. No.: B2557102
CAS No.: 2352715-65-0
M. Wt: 128.23
InChI Key: NYNUCRXMIKSERX-UHFFFAOYSA-N
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Description

Cyclohexen-1-ylmethanethiol is an organic compound characterized by a cyclohexene ring attached to a methanethiol group. This compound is notable for its unique structure, which combines the reactivity of a thiol group with the stability of a cyclohexene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexen-1-ylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cyclohexene with methanethiol in the presence of a catalyst. This reaction typically requires specific conditions, such as elevated temperatures and pressures, to proceed efficiently. Another method involves the addition of a thiol group to a pre-formed cyclohexene ring through a thiol-ene reaction, which is facilitated by UV light or radical initiators .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where cyclohexene and methanethiol are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexen-1-ylmethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclohexen-1-ylmethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyclohexen-1-ylmethanethiol exerts its effects involves the interaction of its thiol group with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein function. This interaction can affect various biochemical pathways, including those involved in enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a cyclohexene ring and a thiol group, which confer distinct reactivity and stability. This combination allows it to participate in a variety of chemical reactions and makes it valuable in both synthetic and research applications.

Properties

IUPAC Name

cyclohexen-1-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12S/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNUCRXMIKSERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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